Methyl trans-3-azidocyclobutanecarboxylate

Description

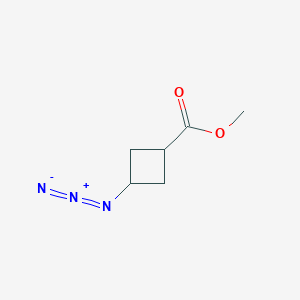

Methyl trans-3-azidocyclobutanecarboxylate is a strained bicyclic ester featuring a cyclobutane ring substituted with an azide (-N₃) group at the trans-3 position and a methyl ester (-COOCH₃) at the adjacent carbon. The cyclobutane ring introduces high ring strain (~110 kJ/mol), enhancing its reactivity compared to larger cycloalkanes like cyclohexane derivatives .

Properties

IUPAC Name |

methyl 3-azidocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-2-5(3-4)8-9-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMPAPUCJHJKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl trans-3-azidocyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the safe handling of the azido group. The process involves the following steps:

Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is prepared through the cyclization of suitable precursors.

Azidation Reaction: The cyclobutanecarboxylic acid is then reacted with sodium azide in the presence of a catalyst such as copper sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the safe and efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize the risk of explosion due to the presence of the azido group .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-3-azidocyclobutanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.

Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used. The reactions are carried out under mild conditions to prevent the decomposition of the azido group.

Cycloaddition Reactions: Alkynes and copper catalysts are used.

Major Products Formed:

Substitution Reactions: Various substituted cyclobutanecarboxylates.

Reduction Reactions: Methyl trans-3-aminocyclobutanecarboxylate.

Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Chemistry: Methyl trans-3-azidocyclobutanecarboxylate is used as a building block in organic synthesis. Its high reactivity makes it suitable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be selectively introduced into biomolecules, allowing for the study of their interactions and functions .

Medicine: this compound is explored for its potential use in drug development. Its ability to undergo cycloaddition reactions makes it a valuable tool in the synthesis of bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of methyl trans-3-azidocyclobutanecarboxylate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related methyl esters and cyclic compounds from the evidence, highlighting key differences in reactivity, stability, and applications.

Structural and Functional Group Analysis

Key Observations :

- Ring Strain : The cyclobutane core in the target compound confers higher reactivity than six-membered rings (e.g., cyclohexane in methyl cyclohexanecarboxylate ). This strain facilitates unique reactions, such as SPAAC, which are less feasible in larger rings.

- Azide Functionality: Unlike other methyl esters in the evidence (e.g., methyl myristate ), the azide group enables bioorthogonal chemistry, a feature absent in non-azidated analogs.

Physicochemical Properties

Key Observations :

- The azide group in the target compound introduces thermal instability, requiring storage at low temperatures, whereas linear esters like methyl decanoate are thermally robust .

- The cyclobutane ring reduces solubility in nonpolar solvents compared to diterpene esters (e.g., sandaracopimaric acid methyl ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.